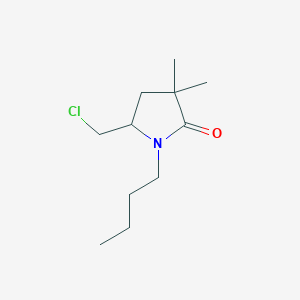
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group, a heptan-3-yl chain, and a pyridine ring with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate typically involves the reaction of a pyridine derivative with a phenyl ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts such as palladium on carbon or other transition metal catalysts can be employed to accelerate the reaction. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate can be compared with other pyridine derivatives, such as:
- Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate
- Phenyl 4-(octan-3-yl)pyridine-1(4H)-carboxylate
- Phenyl 4-(pentan-3-yl)pyridine-1(4H)-carboxylate
These compounds share similar structural features but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific chain length, which can influence its chemical and biological properties.
Properties
CAS No. |
651053-97-3 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
phenyl 4-heptan-3-yl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-3-5-9-16(4-2)17-12-14-20(15-13-17)19(21)22-18-10-7-6-8-11-18/h6-8,10-17H,3-5,9H2,1-2H3 |
InChI Key |
RPJZGJBOOZWMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




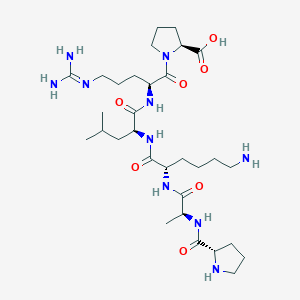
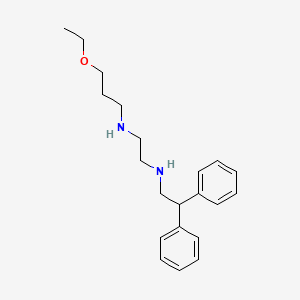
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)

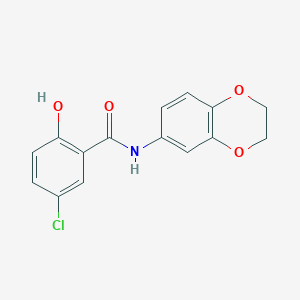
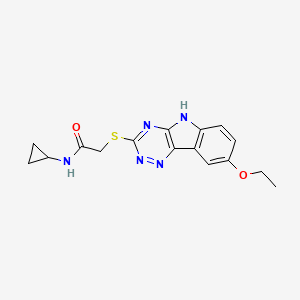
![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)

![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)
